molecular formula C22H11BrF5NO5S B8417997 (S)-Perfluorophenyl 1-(4-bromo-2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonate

(S)-Perfluorophenyl 1-(4-bromo-2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonate

Cat. No. B8417997
M. Wt: 576.3 g/mol
InChI Key: BFRLKTRVJCYKNF-UHFFFAOYSA-N
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Patent
US09212182B2

Procedure details

A RBF was charged with 6-(benzylthio)-1-(4-bromo-2-methoxyphenyl)quinolin-2(1H)-one (1.777 g, 3.93 mmol), acetonitrile (18.49 ml), acetic acid (0.693 ml), and water (0.462 ml) to give a solution. The flask was cooled in an ice-water bath for 10 min, then 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione (0.813 g, 4.12 mmol) was added in one portion. After 20 min, an additional portion of 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione (0.813 g, 4.12 mmol) was added in one portion. After another 20 min, 2,3,4,5,6-pentafluorophenol (1.085 g, 5.89 mmol) was added, and the mixture was stirred for 5 min. Triethylamine (2.190 ml, 15.71 mmol) was added dropwise over 30 s then the mixture was stirred for 20 min. The reaction mixture was diluted with water and extracted with DCM (3×). The combined organic extracts were dried over sodium sulfate, filtered, and concentrated. The residue was purified by chromatography on silica gel (50-g SNAP Ultra column, 25-g silica gel loading column, 10-60% EtOAc/Heptane). Perfluorophenyl 1-(4-bromo-2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonate (1.644 g, 2.85 mmol, 72.6% yield) was isolated as a white foam. 1H NMR (400 MHz, DMSO-d6) □=8.59 (d, J=2.2 Hz, 1H), 8.24 (d, J=9.6 Hz, 1 H), 7.95 (dd, J=2.3, 9.1 Hz, 1 H), 7.56 (d, J=1.9 Hz, 1 H), 7.44-7.26 (m, 2 H), 6.86 (dd, J=9.4, 13.7 Hz, 2 H), 3.72 (s, 3 H). m/z (ESI) 575.9 (M+H)+.
Quantity
1.777 g
Type
reactant
Reaction Step One
Name
Quantity
0.462 mL
Type
reactant
Reaction Step One
Quantity
0.693 mL
Type
solvent
Reaction Step One
Quantity
18.49 mL
Type
solvent
Reaction Step One
Quantity
0.813 g
Type
reactant
Reaction Step Two
Quantity
0.813 g
Type
reactant
Reaction Step Three
Quantity
1.085 g
Type
reactant
Reaction Step Four
Quantity
2.19 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([S:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[N:15]([C:19]1[CH:24]=[CH:23][C:22]([Br:25])=[CH:21][C:20]=1[O:26][CH3:27])[C:14](=[O:28])[CH:13]=[CH:12]2)C1C=CC=CC=1.ClN1C(C)(C)C(=[O:37])N(Cl)C1=O.[F:40][C:41]1[C:46]([F:47])=[C:45]([F:48])[C:44]([F:49])=[C:43]([F:50])[C:42]=1[OH:51].C(N(CC)CC)C.[OH2:59]>C(O)(=O)C.C(#N)C>[Br:25][C:22]1[CH:23]=[CH:24][C:19]([N:15]2[C:16]3[C:11](=[CH:10][C:9]([S:8]([O:51][C:42]4[C:41]([F:40])=[C:46]([F:47])[C:45]([F:48])=[C:44]([F:49])[C:43]=4[F:50])(=[O:37])=[O:59])=[CH:18][CH:17]=3)[CH:12]=[CH:13][C:14]2=[O:28])=[C:20]([O:26][CH3:27])[CH:21]=1

Inputs

Step One
Name
Quantity
1.777 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC=1C=C2C=CC(N(C2=CC1)C1=C(C=C(C=C1)Br)OC)=O
Name
Quantity
0.462 mL
Type
reactant
Smiles
O
Name
Quantity
0.693 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
18.49 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.813 g
Type
reactant
Smiles
ClN1C(N(C(C1(C)C)=O)Cl)=O
Step Three
Name
Quantity
0.813 g
Type
reactant
Smiles
ClN1C(N(C(C1(C)C)=O)Cl)=O
Step Four
Name
Quantity
1.085 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1F)F)F)F)O
Step Five
Name
Quantity
2.19 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a solution
TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled in an ice-water bath for 10 min
Duration
10 min
WAIT
Type
WAIT
Details
After another 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 min
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (50-g SNAP Ultra column, 25-g silica gel loading column, 10-60% EtOAc/Heptane)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)N1C(C=CC2=CC(=CC=C12)S(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.85 mmol
AMOUNT: MASS 1.644 g
YIELD: PERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.